Estriol-2,4,16,17-d4
Description
Structure
3D Structure
Properties
CAS No. |
2111805-38-8 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-2,4,16,17-tetradeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D,17D |
InChI Key |
PROQIPRRNZUXQM-AIPFVLDOSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@]4([2H])O)([2H])O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Characterization of Estriol 2,4,16,17 D4
Synthesis Pathways for Estriol-2,4,16,17-d4 Analogs
The synthesis of this compound is a multi-step process designed to introduce four deuterium (B1214612) atoms at specific, stable positions. isotope.com The stability of the labels is crucial, especially for use as internal standards in quantitative analysis, to prevent back-exchange during sample workup or analysis. frontiersin.orgnih.gov
A general synthetic route often involves the modification of a readily available steroid precursor like estrone (B1671321). rsc.org The development of such a route for educational or research purposes highlights the interconnectedness of reactions and the need to optimize each step. trine.edu
A potential pathway for this compound could be conceptualized as follows:
Bromination of Estrone: Estrone is treated with a brominating agent, such as cupric bromide, to produce 2,4,16α-tribromoestrone in high yield. This step selectively functionalizes the desired carbon centers.
Reductive Deuteration (C-2, C-4, C-16): The tribrominated intermediate is then subjected to reductive dehalogenation-deuteration. This could be achieved using a catalyst like palladium-on-carbon in the presence of deuterium gas (D₂) or by other reductive systems that can supply deuterium. This step would replace the bromine atoms at positions 2, 4, and 16 with deuterium, yielding 2,4,16-d₃-estrone.
Ketone Reduction (C-17): The 17-keto group of the deuterated estrone analog is then stereoselectively reduced to the 17β-hydroxyl group. Using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) introduces the fourth deuterium atom at the C-17 position. This reduction, when performed in the presence of palladium chloride, can proceed in quantitative yield.
Purification and Characterization: The final product, this compound, must be purified, typically using chromatographic techniques, and its structure and isotopic purity confirmed by methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgnih.gov
Table 2: Plausible Multi-Step Synthesis for this compound
| Step | Reaction | Reagents | Intermediate/Product | Citations |
|---|---|---|---|---|
| 1 | Electrophilic Bromination | Estrone, Cupric Bromide | 2,4,16α-Tribromoestrone | rsc.org |
| 2 | Reductive Deuteration | 2,4,16α-Tribromoestrone, Pd/C, D₂ | 2,4,16-d₃-Estrone | juniperpublishers.com |
| 3 | Stereoselective Reduction | 2,4,16-d₃-Estrone, NaBD₄, PdCl₂ | This compound | researchgate.net |
| 4 | Purification | Chromatography | Purified this compound | nih.gov |
Catalyst and Solvent Choice: The selection of the catalyst and solvent system can significantly impact the efficiency of HIE reactions. For instance, in iridium-catalyzed ortho-deuteration, screening different ligands and solvents can lead to good deuterium incorporation under mild conditions. acs.orgsnnu.edu.cn
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For example, using microwave irradiation has been shown to enhance the rate of deuteration reactions significantly. researchgate.net In other cases, lower temperatures may be necessary to maintain selectivity. acs.org
Deuterium Source: While D₂O is inexpensive, driving reactions to completion to achieve high isotopic enrichment can require specific catalysts or conditions. juniperpublishers.com The use of excess deuterated reagent can help maximize incorporation but adds to the cost and complexity of purification.
Minimizing Back-Exchange: It is essential to choose labeling positions that are not prone to back-exchange (loss of deuterium) under analytical conditions. frontiersin.org For example, deuterons at positions alpha to a ketone can be labile. frontiersin.orgnih.gov The positions in this compound (two on the aromatic ring, one at C-16, and one at C-17) are generally stable, making it a suitable internal standard for mass spectrometry-based quantification. nih.gov
Multi-Step Chemical Synthesis Procedures
Spectroscopic and Chromatographic Validation of Isotopic Purity and Structure
High-resolution mass spectrometry is a cornerstone technique for determining the isotopic enrichment of this compound. This method provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its unlabeled counterpart, as well as any partially deuterated species.
The analysis of this compound by HRMS confirms a significant mass shift corresponding to the incorporation of four deuterium atoms. nih.gov The molecular weight of the deuterated compound is 292.41 g/mol , compared to the unlabeled estriol's molecular weight of approximately 288.38 g/mol . isotope.com This mass difference is a direct indicator of successful deuteration.
In collision-induced dissociation (CID) experiments within a tandem mass spectrometer, the fragmentation patterns of deuterated estriol (B74026) provide further evidence of isotopic labeling. For instance, the fragmentation of [D4]-Estriol (2,4,16,17) shows a shift in the m/z of characteristic product ions, indicating that the deuterium atoms are retained within these fragments. nih.gov Specifically, a product ion observed at m/z 183 in the unlabeled estriol spectrum is shifted to m/z 187 in the [D4]-estriol spectrum, confirming the presence of all four deuterium atoms in this fragment. nih.gov The isotopic purity is often reported as an atom percent excess, with commercially available standards typically exceeding 98% isotopic purity. nih.govisotope.com
Interactive Table: Mass Spectrometric Data for this compound
| Parameter | Unlabeled Estriol | This compound | Reference |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₀D₄O₃ | isotope.com |
| Molecular Weight | ~288.38 g/mol | 292.41 g/mol | isotope.com |
| Key Fragment Ion (m/z) | 183 | 187 | nih.gov |
| Isotopic Purity | N/A | ≥98% | nih.govisotope.com |
| Chemical Purity | N/A | ≥95% | isotope.com |
While mass spectrometry confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying their precise locations within the molecular structure. ¹H NMR (proton NMR) is particularly useful, as the absence of signals at specific chemical shifts corresponding to the C-2, C-4, C-16, and C-17 positions confirms the successful replacement of hydrogen with deuterium.
The synthesis of deuterated estrogens often involves specific chemical reactions that target these positions. For example, bromination of estrone at the 2, 4, and 16 positions, followed by reduction and hydrolysis, can be a route to introduce substituents at these locations. rsc.org Isotopic exchange reactions using deuterium oxide (D₂O) or deuterated acids can also be employed.
The structural elucidation of estrogen metabolites using 2D-NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide detailed information about the connectivity of atoms, further confirming the structure of the deuterated molecule. researchgate.net While specific NMR data for this compound is not extensively published in readily available literature, the principles of NMR spectroscopy are fundamental to the characterization of such isotopically labeled standards. eurisotop.comau.dk
Chromatographic methods are essential for assessing the chemical purity of this compound, ensuring that it is free from unlabeled estriol, isomeric impurities, and other byproducts from the synthesis.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. researchgate.netunito.itresearchgate.net In HPLC, a reversed-phase C18 column is often employed with a mobile phase consisting of acetonitrile (B52724) and water. researchgate.netmedrxiv.org The retention time of the deuterated estriol is compared to that of a certified reference standard to confirm its identity. The peak area in the chromatogram is used to quantify the purity, which is typically expected to be ≥95-98%. isotope.comnih.gov
For instance, a validated HPLC method might use a microBondapak C18 column with an isocratic mobile phase of acetonitrile-water (50:50, v/v) at a flow rate of 1.0 mL/min and a temperature of 30°C, with UV detection at 205 nm. researchgate.net The development of UltraPerformance Convergence Chromatography (UPC²) methods has also shown promise for the purity analysis of estrogens, offering faster analysis times and reduced solvent consumption compared to traditional normal-phase HPLC. waters.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique as it combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. medrxiv.orgresearchgate.netbiorxiv.org This allows for the simultaneous confirmation of the retention time and the mass-to-charge ratio of the deuterated compound, providing a high degree of confidence in its purity and identity. nih.goveneuro.org
Interactive Table: Chromatographic Parameters for Estrogen Analysis
| Technique | Column | Mobile Phase | Detection | Typical Purity | Reference |
| HPLC | microBondapak C18 | Acetonitrile/Water | UV (205 nm) | ≥95% | researchgate.net |
| GC-MS | Varies | Varies | Mass Spectrometry | High | unito.itresearchgate.net |
| LC-MS/MS | Reversed-phase C18 | Acetonitrile/Water Gradient | Tandem MS | High | medrxiv.orgresearchgate.netnih.gov |
| UPC² | ACQUITY UPC² TREFOIL CEL1 | CO₂/Methanol (B129727) | UV | High | waters.com |
Advanced Analytical Methodologies Utilizing Estriol 2,4,16,17 D4
Principles of Stable Isotope Internal Standards in Quantitative Bioanalysis
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry. nih.govtandfonline.com These standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In the case of Estriol-2,4,16,17-d4, four hydrogen atoms are replaced with deuterium. The fundamental principle behind their use is that a SIL-IS is chemically and physically almost identical to its unlabeled counterpart (the analyte). lgcstandards.com This near-identical behavior allows it to effectively mirror the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. wuxiapptec.com By adding a known amount of the SIL-IS to the sample at the very beginning of the workflow, any variations or losses of the analyte during sample preparation can be compensated for by measuring the ratio of the analyte's signal to the internal standard's signal. wuxiapptec.comresearchgate.net
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry
A significant challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. longdom.org This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. longdom.organnlabmed.org
This compound plays a crucial role in mitigating these matrix effects. longdom.orgcrimsonpublishers.com Because it co-elutes with the native estriol (B74026) during liquid chromatography (LC), it experiences the same degree of ion suppression or enhancement. wuxiapptec.comannlabmed.org Consequently, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant. annlabmed.org This allows for accurate quantification even in complex biological matrices like plasma or urine. longdom.orgcrimsonpublishers.com The use of a SIL-IS like Estriol-d4 is particularly advantageous over structural analogues, which may have different retention times and ionization efficiencies, making them less effective at compensating for matrix-induced variations. nih.govscispace.com
Role in Enhancing Assay Accuracy and Precision
The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative assays. annlabmed.orgcrimsonpublishers.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. By compensating for analyte losses during sample preparation and correcting for matrix effects, SIL-ISs minimize systematic and random errors. annlabmed.orgmusechem.com
The switch from using structural analogues to SILs for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results and improve the accuracy and precision for the analysis of both small and large molecules. crimsonpublishers.com The ability of the SIL-IS to track the analyte through every step of the analytical process ensures that the final calculated concentration is a reliable representation of the true concentration in the original sample. scispace.commusechem.com This is crucial for clinical research and diagnostic applications where precise and accurate measurements of hormone levels are essential.
Development and Validation of LC-MS/MS Methods with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of steroid hormones. nih.govmedrxiv.org The development and validation of these methods using this compound as an internal standard involve several critical steps to ensure reliable and accurate results.
Optimization of Chromatographic Separation Parameters
Proper chromatographic separation is essential to distinguish the analyte of interest from other structurally similar compounds and matrix components, thereby minimizing interference. mdpi.com For estriol analysis, reversed-phase chromatography is commonly employed.
Key parameters that are optimized include:
Column Chemistry: C18 columns are frequently used for steroid separation. medrxiv.org Other stationary phases, such as biphenyl, have also been shown to provide excellent separation for estrogens. thermofisher.com
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with an additive like formic acid or ammonium (B1175870) fluoride) and an organic solvent (typically methanol (B129727) or acetonitrile) is optimized to achieve the best separation of estriol from other estrogens and matrix components. medrxiv.orgmdpi.com For instance, a gradient of methanol and water can effectively separate a wide range of steroids. medrxiv.org
Flow Rate and Column Temperature: These parameters are adjusted to improve peak shape and resolution while maintaining a reasonable run time.
The goal is to achieve baseline separation of estriol and its deuterated internal standard from potentially interfering compounds, ensuring that they experience the same matrix effects. waters.com
Method Validation Criteria: Selectivity, Linearity, and Reliability in Research Samples
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. musechem.com Key validation parameters include:
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of estriol. waters.com
Linearity: The assay should produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing calibration standards at multiple concentration levels and demonstrating a linear relationship with a high correlation coefficient (typically R² > 0.99). thermofisher.com
Accuracy and Precision: Accuracy is determined by comparing the measured concentration to a known true concentration, while precision is assessed by the degree of scatter in results from multiple analyses of the same sample. Both are typically evaluated at low, medium, and high concentrations within the linear range. medrxiv.org
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision (typically within 20%). thermofisher.com
Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process, while matrix effect studies quantify the extent of ion suppression or enhancement. thermofisher.com
The use of this compound is integral to successfully meeting these validation criteria, ensuring the development of a robust and reliable LC-MS/MS method for estriol quantification in research samples.
Data Tables
Table 1: Example of Optimized Chromatographic Parameters for Estriol Analysis
| Parameter | Condition | Reference |
| LC System | Vanquish Flex Binary UHPLC | thermofisher.com |
| Column | Accucore Biphenyl (e.g., 2.1 x 100 mm, 2.6 µm) | thermofisher.com |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water | thermofisher.com |
| Mobile Phase B | Methanol | thermofisher.com |
| Gradient | Optimized for separation of estrogens | thermofisher.com |
| Flow Rate | 0.4 mL/min | semanticscholar.org |
| Column Temp. | 60°C | semanticscholar.org |
| Injection Vol. | 1-20 µL | nih.govaustinpublishinggroup.com |
| Run Time | ~6-9 minutes | thermofisher.comthermofisher.com |
Table 2: Example of Mass Spectrometric Parameters for Estriol and Estriol-d4
| Parameter | Estriol | This compound | Reference |
| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Altis) | Triple Quadrupole (e.g., TSQ Altis) | thermofisher.com |
| Ionization Mode | Negative ESI or Positive ESI (with derivatization) | Negative ESI or Positive ESI (with derivatization) | medrxiv.orgthermofisher.com |
| Precursor Ion (m/z) | Specific to Estriol | Specific to Estriol-d4 | medrxiv.org |
| Product Ion (m/z) | Specific to Estriol fragment | Specific to Estriol-d4 fragment | medrxiv.org |
| Collision Energy | Optimized for transition | Optimized for transition | medrxiv.org |
Table 3: Typical Method Validation Results for Estrogen Analysis using LC-MS/MS
| Parameter | Typical Acceptance Criteria | Example Finding | Reference |
| Linearity (R²) | > 0.99 | > 0.99 for all compounds | thermofisher.com |
| Accuracy | 80-120% of nominal value | 86.4% to 115.0% | researchgate.net |
| Precision (%CV) | < 15-20% | Inter-day precision 2.7-12.6% | semanticscholar.org |
| LLOQ | Signal-to-noise > 10, within accuracy/precision limits | 2 pg/mL for Estriol | thermofisher.com |
| Recovery | Consistent and reproducible | 62-104% | thermofisher.com |
| Matrix Effect | Minimized and compensated by IS | Weak matrix effects observed (-13.9–18.2%) | mdpi.com |
Application in Complex Biological Matrices (Non-Clinical Contexts)
The analysis of steroids in biological samples such as plasma, serum, urine, and tissue homogenates presents significant analytical challenges due to the complexity of the matrix and the low concentrations of the analytes. sciex.comresearchgate.net this compound is instrumental in overcoming these challenges by serving as an ideal internal standard for isotope dilution mass spectrometry (IDMS). nih.gov Its chemical and physical properties closely mimic those of endogenous estriol, ensuring that it behaves similarly during extraction, purification, and ionization, thereby correcting for matrix effects and procedural losses.
Sample Preparation Strategies for Steroid Analysis in Research Models
Effective sample preparation is paramount for the accurate quantification of steroids, aiming to remove interfering substances while maximizing the recovery of the target analytes. nih.govunito.it The use of deuterated internal standards like this compound is integral to these strategies. service.gov.uk
A common and robust technique for extracting steroids from biological fluids is Solid-Phase Extraction (SPE) . nih.govservice.gov.uknih.gov This method involves passing the liquid sample, spiked with the deuterated internal standard, through a solid adsorbent material packed in a cartridge. service.gov.uk The stationary phase retains the steroids, which are then selectively eluted with an organic solvent. nih.gov Different sorbents can be employed depending on the specific steroids of interest. For instance, C18 (octadecyl) bonded silica (B1680970) is widely used for its ability to retain nonpolar compounds like steroids from aqueous matrices. nih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. nih.gov
Liquid-Liquid Extraction (LLE) is another frequently used method. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. nih.govmedrxiv.org The addition of this compound to the initial sample allows for the correction of any analyte loss during the partitioning process. acs.org
For more complex matrices or when higher purity is required, a combination of extraction techniques or additional clean-up steps may be necessary. For example, after an initial extraction, the extract can be further purified using techniques like gel permeation chromatography to remove lipids. service.gov.uk In some high-throughput applications, 96-well SPE plates are utilized to process multiple samples simultaneously, significantly reducing sample preparation time. nih.govacs.org
The following table summarizes common sample preparation strategies where a deuterated internal standard like this compound would be applied:
| Strategy | Description | Biological Matrix Examples | Key Advantages |
| Solid-Phase Extraction (SPE) | Analytes are partitioned between a solid phase and a liquid phase. The sample is passed through a cartridge containing a sorbent that retains the steroids, which are then eluted. nih.gov | Serum, Plasma, Urine, Water sciex.comnih.govnih.gov | High recovery, good reproducibility, potential for automation. nih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility of steroids in two immiscible liquids. medrxiv.org | Serum, Plasma medrxiv.orgacs.org | Simple, cost-effective. |
| Protein Precipitation | Proteins are precipitated from the sample (e.g., with zinc sulfate (B86663) and cold methanol), and the supernatant containing the steroids is collected for further processing. sciex.com | Plasma sciex.com | Quick removal of major interferences. sciex.com |
Quantitative Analysis of Endogenous Steroids in Biological Fluids and Tissues from Experimental Systems
The gold standard for the quantitative analysis of endogenous steroids in research settings is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . sciex.comnih.govsciex.com This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration steroids in complex biological samples. sciex.com The use of a deuterated internal standard such as this compound is fundamental to the accuracy of LC-MS/MS-based quantification. nih.gov
In a typical LC-MS/MS workflow, the prepared sample extract is injected into a liquid chromatograph. The different steroids in the sample are separated based on their interactions with the stationary phase of the chromatography column. sciex.com Following separation, the analytes enter the mass spectrometer.
The mass spectrometer ionizes the steroid molecules, and in tandem mass spectrometry, specific ions are selected and fragmented. The quantification is achieved using Multiple Reaction Monitoring (MRM) , where the instrument monitors a specific precursor-to-product ion transition for both the endogenous steroid (analyte) and its deuterated internal standard. nih.govnih.gov Because the analyte and the internal standard co-elute and have nearly identical chemical properties but different masses, the ratio of their peak areas can be used to calculate the precise concentration of the endogenous steroid, effectively correcting for variations in sample preparation and instrument response. nih.gov
Research studies have demonstrated the successful application of this methodology for the simultaneous quantification of multiple steroids in various biological fluids. For instance, methods have been validated for the analysis of a panel of androgens, estrogens, glucocorticoids, and progestagens in human serum. medrxiv.org The limits of quantification (LLOQ) achieved are often in the low picogram per milliliter (pg/mL) range, highlighting the sensitivity of the technique. nih.govmedrxiv.org
The table below presents typical performance data from LC-MS/MS methods for steroid analysis utilizing deuterated internal standards.
| Steroid Panel | Matrix | LLOQ Range | Recovery Range | Intra-day CV (%) | Inter-day CV (%) |
| Estrogens (E1, E2, E3, 16-OHE1) | Serum | 1.0 - 2.0 pg/mL nih.gov | 88 - 108% nih.gov | <6.5 nih.gov | 4.5 - 9.5 nih.gov |
| Multiple Steroids (Androgens, Estrogens, Glucocorticoids, Progestagens) | Serum | 10 - 400 pg/mL medrxiv.org | 65 - 88% medrxiv.org | Not specified | Not specified |
| Eight Steroids (Cortisol, Corticosterone, etc.) | Serum/Plasma | Not specified | 87 - 101% nih.gov | ≤8.25 nih.gov | ≤8.25 nih.gov |
CV: Coefficient of Variation
Emerging Analytical Techniques Employing Deuterated Estriol
While LC-MS/MS is a well-established technique, the field of analytical chemistry is continuously evolving. Emerging techniques that employ deuterated standards like this compound aim to further improve sensitivity, specificity, and throughput.
One area of advancement is the use of High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or Time-of-Flight (TOF) mass analyzers. sciex.comlcms.cz Unlike triple quadrupole instruments that operate in MRM mode, HRMS instruments can acquire full-scan mass spectra with high mass accuracy. sciex.com This allows for the simultaneous targeted quantification of known steroids and non-targeted screening for unknown metabolites within a single analysis. lcms.cz The use of deuterated standards remains critical in HRMS for accurate quantification and for distinguishing true metabolites from background noise.
Another development is the refinement of sample preparation techniques to handle smaller sample volumes and to increase automation. Micro-UHPLC (Ultra-High-Performance Liquid Chromatography) systems coupled with mass spectrometry have shown increased sensitivity compared to standard UHPLC systems, allowing for lower limits of detection and quantification. researchgate.net
Furthermore, derivatization techniques are sometimes employed to enhance the ionization efficiency and sensitivity of certain steroids. For example, derivatization with dansyl chloride can improve the detection of estrogens in mass spectrometry. biorxiv.org In such methods, a corresponding deuterated standard is essential to control for variability in the derivatization reaction.
The development of novel deuteration techniques is also an area of interest, as it facilitates the synthesis of a wider range of deuterated internal standards for an expanding panel of steroid metabolites. These advancements, coupled with the use of well-characterized internal standards like this compound, will continue to push the boundaries of steroid analysis in non-clinical research.
Applications in Mechanistic and Metabolic Pathway Elucidation Non Clinical Contexts
Elucidation of Estriol (B74026) Metabolic Pathways Using Deuterated Tracers
The use of deuterated tracers like Estriol-2,4,16,17-d4 is fundamental to mapping the biotransformation of estriol. By introducing this labeled compound into controlled biological systems, researchers can meticulously track its conversion into various metabolites, thereby clarifying the enzymatic pathways involved. nih.govresearchgate.netnih.gov
In Vitro Metabolic Studies with Liver Microsomal and Cellular Systems
In vitro models, especially human liver microsomes, are cornerstones for studying steroid metabolism because they contain a high concentration of the cytochrome P450 (CYP) enzymes responsible for breaking down hormones. nih.govnih.govmdpi.com When this compound is incubated with liver microsomes, it undergoes the same metabolic reactions as natural estriol, such as hydroxylation and conjugation. nih.govnih.govpharmgkb.org This allows researchers to observe the formation of key metabolites, including 2-hydroxyestriol (B72648) and 4-hydroxyestriol, in a controlled environment. zrtlab.com These studies are essential for understanding the initial steps of estrogen breakdown. The process involves incubating the deuterated compound with liver microsomes and an NADPH-generating system to initiate the metabolic reactions. mdpi.com
Identification of Deuterated Metabolites via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for identifying and quantifying the metabolites of this compound. nih.govnih.govbiorxiv.org The slight mass difference created by the deuterium (B1214612) atoms allows for the clear separation and detection of the tracer and its metabolic products from the complex mixture of endogenous compounds in a biological sample. nih.govresearchgate.netnih.gov This precision enables the structural elucidation of numerous deuterated metabolites, including hydroxylated, methoxylated, and conjugated forms, providing a comprehensive picture of the metabolic pathway. nih.govnih.govzrtlab.comdoctorsdata.com
Below is an interactive table summarizing common classes of deuterated estriol metabolites identified using this method.
| Parent Compound | Metabolite Class | Specific Deuterated Metabolite Example | Analytical Technique |
| This compound | Hydroxylated Metabolites | 2-Hydroxyestriol-d4 | LC-MS/MS |
| This compound | Hydroxylated Metabolites | 4-Hydroxyestriol-d4 | LC-MS/MS |
| This compound | Methoxy Metabolites | 2-Methoxyestriol-d4 | LC-MS/MS |
| This compound | Glucuronide Conjugates | Estriol-16-glucuronide-d4 | HRMS |
| This compound | Sulfate (B86663) Conjugates | Estriol-3-sulfate-d4 | HRMS |
Investigations into Enzyme-Mediated Biotransformation Reactions
By using this compound, researchers can pinpoint the specific enzymes responsible for each step of estriol's biotransformation. frontiersin.org Incubating the labeled compound with individual, purified enzymes (such as specific CYP isoforms like CYP1A1 and CYP1B1, or conjugation enzymes like UGTs and SULTs) reveals the precise role of each enzyme in the metabolic cascade. pharmgkb.orgzrtlab.comfrontiersin.org These experiments have shown that CYP enzymes are responsible for hydroxylation, creating catechol estrogens, which are then often methylated by Catechol-O-methyltransferase (COMT). pharmgkb.orgzrtlab.com This detailed enzymatic information is crucial for understanding how factors like genetics can influence estrogen metabolism.
Investigation of Steroid Transport and Disposition Mechanisms
The movement of estriol into and out of cells is a key factor in its biological activity. Labeled analogs like this compound are used to study these transport mechanisms, providing insight into how the hormone reaches its target tissues. wikipedia.org
Membrane Permeability and Cellular Uptake Studies Using Labeled Estriol Analogs
The ability of estriol to cross cell membranes determines its access to intracellular receptors. wikipedia.orgmdpi.com Labeled analogs such as this compound are used in cellular uptake assays to measure the rate at which the hormone enters cells. jenabioscience.com These studies can be performed using various cell models, such as those representing the intestinal lining or the blood-brain barrier, to understand tissue-specific permeability. nih.gov By tracking the concentration of the deuterated compound, researchers can quantify influx and efflux rates, providing a clearer understanding of estriol's bioavailability and distribution in the body. jenabioscience.com
Interaction with Transporter Proteins in Experimental Models
The transport of steroids across cell membranes is often mediated by transporter proteins. wikipedia.orgdrugbank.com These proteins, belonging to superfamilies like ATP-binding cassette (ABC) and solute carrier (SLC) transporters, can either facilitate the uptake of hormones into cells or pump them out. drugbank.comdrugbank.com Experimental systems, such as cells engineered to overexpress a specific transporter, are used to study the interaction with this compound. nih.gov These studies can determine whether labeled estriol is a substrate for important efflux transporters like P-glycoprotein (ABCB1) or uptake transporters like the Solute carrier organic anion transporter family member 1A2, which influences its intracellular concentration and, consequently, its biological effect. drugbank.com
This interactive table summarizes the application of labeled estriol in transport studies.
| Research Area | Experimental Model | Key Parameter Measured | Transporter Families Investigated |
| Cellular Uptake | PC12 cells | Rate of uptake | Dopamine Transporter (DAT) |
| Cellular Efflux | Cells overexpressing ABCB1 | Efflux ratio | ABC transporters |
| Membrane Permeability | Uterine cells | Rate of accumulation | Not applicable |
| Transporter Interaction | Cells overexpressing OATP1A2 | Transport affinity | SLC transporters |
Isotope Effects in Biochemical Reactions Involving Estriol
Isotope Effects in Biochemical Reactions Involving Estriol
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. numberanalytics.comwikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate. wikipedia.orgresearchgate.net This effect provides valuable insights into the rate-determining steps of enzymatic reactions.
Kinetic Isotope Effects in Enzymatic Oxidation and Reduction Pathways
In the context of estriol metabolism, enzymatic oxidation and reduction are key transformation pathways. These reactions are often catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). biorxiv.orgpharmgkb.org The use of deuterated steroids, including analogs of estriol, has been instrumental in determining whether the breaking of a C-H bond is a rate-limiting step in these enzymatic processes. cdnsciencepub.com
Research on the metabolism of deuterated estradiol (B170435) (E2-d4) by recombinant CYP1A1 and CYP1B1 enzymes has shown the utility of isotope labeling in dissecting complex metabolic pathways. aacrjournals.org These enzymes catalyze the hydroxylation of estradiol to form catechol estrogens. aacrjournals.org By using E2-d4, researchers could simultaneously study the primary oxidation of the deuterated substrate and its inhibition by other compounds, providing a clearer picture of the enzyme kinetics. aacrjournals.org
| Enzyme | Reaction Type | Substrate | Key Finding | Citation |
| Placental Microsomes (Aromatase) | Oxidation | 19-d₁ and 19,19,19-d₃ steroids | C-H bond cleavage at C-19 is a partially rate-determining step in aromatization. | cdnsciencepub.com |
| CYP1A1 / CYP1B1 | Oxidation (Hydroxylation) | E2-d4 | Deuterated substrate allowed for simultaneous analysis of oxidation and inhibition kinetics. | aacrjournals.org |
| Fungal Enzymes | Oxidation | Steroid Estrogens | Isotope dilution methods using deuterated standards improve quantification in enzymatic oxidation studies. | researchgate.net |
Deuterium Labeling as a Probe for Reaction Mechanism Delineation
Beyond measuring kinetic isotope effects, deuterium labeling is a fundamental technique for elucidating the step-by-step mechanisms of biochemical reactions. The presence of deuterium at specific, non-exchangeable positions on the this compound molecule acts as a tracer, allowing researchers to follow the transformation of the steroid backbone.
The strategic placement of deuterium at positions 2 and 4 on the A-ring and at positions 16 and 17 on the D-ring of estriol provides comprehensive information about the molecule's metabolic fate. nih.gov For example, analysis of the fragmentation patterns of deuterated estrogens in tandem mass spectrometry (MS/MS) can help identify the structure of metabolic products. nih.govnih.gov A study investigating the collision-induced dissociation (CID) of various deuterated estrogens, including this compound, helped to elucidate the structure of common product ions, confirming that they are characteristic of the estrogen steroid core. nih.gov
In studies of estrogen metabolism, unlabeled and deuterated versions of estrogens are often incubated with liver microsomes, which contain a variety of metabolic enzymes. nih.gov By comparing the mass spectra of the resulting metabolites, researchers can identify novel metabolic products and confirm known pathways. nih.gov The detection of a deuterated peak alongside an unlabeled peak for a given metabolite confirms its origin from the administered estrogen. nih.gov This approach has been used to characterize numerous stable metabolites and trapped reactive adducts of estrogens. nih.gov
The use of deuterated standards like this compound is also crucial for creating accurate and sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for quantifying estrogen metabolites in various biological matrices. biorxiv.orgbiorxiv.org
| Technique | Application | Finding | Citation |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation patterns of this compound help identify the structure of characteristic estrogen product ions. | nih.gov |
| Incubation with Liver Microsomes | Metabolite Identification | Comparison of metabolites from deuterated and unlabeled estrogens confirms metabolic pathways and identifies new metabolites. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative Analysis | Estriol-d4 serves as an internal standard for the precise measurement of estriol levels in biological samples. | biorxiv.orgbiorxiv.org |
Theoretical and Computational Investigations Involving Estriol 2,4,16,17 D4
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Estriol-2,4,16,17-d4, these calculations can elucidate the subtle yet significant effects of deuterium (B1214612) substitution on its electronic and structural characteristics.
Influence of Deuteration on Electronic Structure and Bonding
The introduction of four deuterium atoms into the estriol (B74026) structure at positions 2, 4, 16, and 17 primarily influences the molecule's vibrational properties due to the increased mass of deuterium compared to protium. However, there are also subtle effects on the electronic structure and bonding.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model these effects. While specific studies on this compound are not widely published, accurate X-ray diffraction studies and DFT calculations have been performed on non-deuterated estriol. researchgate.net These studies provide a baseline for understanding the molecule's charge density distribution, electrostatic potential, and bonding characteristics. researchgate.net
Table 1: Predicted Effects of Deuteration on Estriol's Molecular Properties
| Property | Non-Deuterated Estriol | This compound | Rationale for Change |
| C-H/C-D Bond Length (avg.) | ~1.09 Å | Slightly shorter | Lower zero-point energy of C-D bond |
| Vibrational Frequency (C-H/C-D stretch) | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | Increased reduced mass of the C-D oscillator |
| Molecular Volume | Baseline | Slightly smaller | Shorter C-D bonds |
| Electron Donating Capacity of C-H/C-D | Baseline | Slightly reduced | Anharmonicity of the potential energy well |
Spectroscopic Predictions and Vibrational Analysis of Labeled Estriol
One of the most significant applications of deuterium labeling is in vibrational spectroscopy. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds.
Computational methods can predict the infrared (IR) and Raman spectra of this compound. The most notable feature in the predicted IR spectrum would be the appearance of C-D stretching vibrations in the region of 2100-2200 cm⁻¹. This region is often referred to as a "silent window" in the spectra of biological molecules, as few other vibrations occur here, making the C-D bond an excellent spectroscopic probe. nih.gov
Vibrational analysis using computational models can also predict shifts in other vibrational modes, such as bending and rocking frequencies, due to the coupling of motions involving the deuterated positions. These predictions are crucial for interpreting experimental spectra and can help in assigning specific spectral features to particular molecular motions. The complexity of these calculations often requires sophisticated theoretical approaches, such as vibrational perturbation theory, to accurately account for anharmonicity and resonance effects. acs.org
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) |
| O-H Stretch | 3200-3600 | 3200-3600 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C-D Stretch | N/A | ~2100-2200 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-O Stretch | 1000-1250 | 1000-1250 |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules and their interactions with their environment. These simulations can provide insights into how this compound interacts with proteins and how it behaves in solution.
Ligand-Protein Binding Dynamics in Theoretical Models
Simulations can reveal the key amino acid residues in the receptor's binding pocket that interact with the ligand, the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts), and the stability of the ligand-receptor complex over time. The deuteration in this compound is not expected to dramatically alter the primary binding mode, as the key hydrogen-bonding interactions involve the hydroxyl groups, which are not deuterated in this specific isotopologue. However, the subtle changes in molecular size and lipophilicity due to deuteration could have minor effects on the binding affinity and kinetics, which could be explored through detailed free energy calculations within the MD framework.
Conformational Analysis and Solvation Properties
MD simulations are also powerful tools for analyzing the conformational landscape of a molecule in solution. For this compound, simulations can show how the steroid ring system flexes and how the orientation of the hydroxyl groups changes over time.
The increased mass at positions 16 and 17 may lead to a slight reduction in the flexibility of the D-ring of the steroid nucleus. This is because the heavier deuterium atoms will have lower vibrational amplitudes. The solvation properties, which describe how the molecule interacts with surrounding water molecules, can also be investigated. The pattern and strength of hydrogen bonding between the estriol hydroxyl groups and water, as well as the hydrophobic hydration around the steroid core, can be quantified, providing a molecular-level picture of its behavior in an aqueous environment.
In Silico Prediction of Metabolic Transformations and Pathways
A major application of deuterated compounds is in the study of drug metabolism. The kinetic isotope effect (KIE), where a C-D bond is broken more slowly than a C-H bond, can be used to probe metabolic pathways. In silico tools can predict the likely sites of metabolism and the resulting metabolites.
Ligand-Protein Binding Dynamics in Theoretical Models
Numerous in silico tools, such as MetaPredictor, BioTransformer, and MetaSite, have been developed to predict the metabolic fate of xenobiotics. nih.govfrontiersin.org These programs use various approaches, including rule-based systems derived from known metabolic reactions and machine learning models trained on large datasets of metabolic transformations. nih.govresearchgate.net
For this compound, these tools would predict metabolism primarily by cytochrome P450 (CYP) enzymes, leading to hydroxylation, as well as conjugation reactions such as glucuronidation and sulfation. The deuteration at positions 2 and 4 on the aromatic A-ring would be expected to significantly slow down the rate of hydroxylation at these positions, a common metabolic pathway for estrogens. This is a direct consequence of the KIE.
Studies using deuterated standards of other estrogens, such as estradiol (B170435) and estrone (B1671321), have confirmed the utility of isotopic labeling in identifying metabolic pathways. mdpi.com The deuterium labels serve as a clear marker to distinguish metabolites from endogenous compounds and to pinpoint the sites of metabolic attack. mdpi.com Therefore, in silico models would predict a metabolic shift for this compound, favoring metabolism at non-deuterated positions.
Future Perspectives and Research Directions
Advancements in Deuterium (B1214612) Labeling Synthesis Technologies
The synthesis of deuterated compounds like Estriol-2,4,16,17-d4 is foundational to their application. Future progress in this area is expected to focus on creating more efficient, cost-effective, and versatile labeling methods.
Recent years have seen a surge in new methodologies for isotopic labeling. researchgate.net Traditional approaches often involve multi-step syntheses starting from labeled precursors. researchgate.net However, modern techniques are shifting towards late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of the synthesis. researchgate.net This is particularly advantageous for preparing labeled pharmaceuticals and metabolites. researchgate.net
Key areas of advancement include:
Catalysis: Iridium-catalyzed hydrogen isotope exchange (HIE) has become a gold standard for late-stage deuteration of complex molecules. researchgate.net The development of new catalysts, including air-stable and easy-to-handle iridium nanoparticles, is making these reactions more efficient and selective. researchgate.net Other catalytic systems, such as those based on ruthenium and cobalt, are also being explored for specific applications like the deuteration of alkenes. researchgate.net
Reaction Conditions: Microwave-assisted synthesis has emerged as a rapid and efficient method for producing deuterated estrogen esters, significantly reducing reaction times. researchgate.netnih.gov Continuous flow conditions using catalysts like Ru/C are also being developed for site- and stereoselective deuterium labeling. researchgate.net
Deuterating Agents: While traditional deuterating agents like deuterium oxide (D2O) and lithium aluminum deuteride (B1239839) (LiAlD4) remain important, research continues into novel reagents that offer better selectivity and reactivity. researchgate.net
These advancements will likely lead to the synthesis of a wider range of deuterated steroids with high isotopic purity, including more complex metabolites of estriol (B74026). This will, in turn, expand their utility as internal standards and probes for metabolic studies. nih.govnih.gov
Integration of this compound in Multi-Omics Research Methodologies
Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, offer a holistic view of complex biological systems. researchgate.netfrontlinegenomics.com Deuterated internal standards like this compound are indispensable for ensuring the accuracy and reliability of the metabolomics data within these integrated studies. sci-hub.sesigmaaldrich.cn
The primary role of this compound in multi-omics is as an internal standard for the quantification of estriol and its metabolites by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). mdpi.com Its use helps to correct for variations in sample preparation and instrument response, which is crucial for obtaining accurate quantitative data. sci-hub.se
Future directions in this area include:
Expanded Metabolite Panels: As analytical sensitivity improves, researchers are developing methods to quantify a broader range of estrogen metabolites simultaneously. unito.itnih.govnih.gov this compound will be a key component in these expanded panels, ensuring accurate measurement of the estriol metabolic pathway.
Integration with Other 'Omics' Data: The quantitative metabolite data obtained using this compound can be integrated with transcriptomic and proteomic data to build comprehensive models of estrogen signaling and metabolism. nih.govnih.gov For example, a study on liver cancer cells used transcriptomic and metabolomic analyses to understand how estrogen alters energy metabolism. nih.gov
Gut Microbiome Studies: There is growing interest in the role of the gut microbiome in estrogen metabolism. Studies are using deuterated estrogens to trace their reactivation by microbial enzymes like β-glucuronidase and arylsulfatase, providing insights into how the gut microbiome may influence systemic estrogen levels. biorxiv.org
The integration of robust, quantitative metabolomics data, facilitated by the use of standards like this compound, will be critical for uncovering novel biomarkers and therapeutic targets in a variety of diseases. nih.govresearchgate.net
Expansion of Mechanistic and Pre-Clinical Studies in Relevant Biological Systems
Deuterium-labeled estrogens are powerful tools for elucidating the mechanisms of estrogen metabolism and action in pre-clinical research. The stable isotope label allows researchers to trace the fate of the molecule in complex biological systems without the need for radioactive materials.
Key research applications include:
Metabolic Pathway Elucidation: By incubating cells or tissues with deuterated estrogens and analyzing the resulting metabolites by mass spectrometry, researchers can map out metabolic pathways and identify novel metabolites. mdpi.comnih.gov For instance, studies using deuterated estradiol (B170435) and estrone (B1671321) have helped to identify oxidative metabolites and their formation in liver microsomes. mdpi.comnih.gov
Enzyme Kinetics and Mechanism: Deuterium labeling can be used to probe the mechanisms of enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes. acs.org The kinetic isotope effect, where the presence of a heavier isotope slows down a reaction, can provide valuable information about reaction mechanisms.
DNA Adduct Formation: Estrogen metabolites can react with DNA to form adducts, which are implicated in carcinogenesis. Deuterium-labeled estrogens have been used to study the formation and structure of these adducts, providing insights into the mechanisms of estrogen-induced cancer. nih.gov
Future pre-clinical studies will likely leverage these techniques to investigate the role of estriol and its metabolites in a wider range of biological contexts, including different cancer types, metabolic disorders, and neurological conditions.
Development of Novel Analytical Applications Beyond Routine Quantification
While the primary application of this compound is as an internal standard for routine quantification, its unique properties open the door to novel analytical applications.
Potential future applications include:
Isotope Dilution Microscopy: This emerging technique combines isotope labeling with high-resolution imaging to visualize the distribution of small molecules within cells and tissues. Deuterated steroids could be used to map the subcellular localization of estriol and its receptors.
Fluxomics: Stable isotope tracers are central to metabolic flux analysis, which measures the rates of metabolic reactions within a biological system. Deuterated estrogens could be used to quantify the flux through different estrogen metabolic pathways under various conditions.
Advanced Mass Spectrometry Techniques: The development of new mass spectrometry techniques, such as ion mobility-mass spectrometry, may enable more detailed characterization of estrogen isomers and conformers. Deuterated standards will be essential for validating these new methods.
As analytical technologies continue to advance, the demand for high-quality, well-characterized deuterated standards like this compound will only increase, driving further innovation in their synthesis and application.
Q & A
Q. Why is Estriol-2,4,16,17-d4 (estriol-d4) preferred as an internal standard (IDS) for quantifying estriol in LC-MS/MS assays?
Estriol-d4, a deuterium-labeled isotopologue, is structurally identical to endogenous estriol except for four deuterium atoms, minimizing chromatographic separation and ensuring co-elution. This reduces matrix effects and improves quantitation accuracy compared to non-exact analogs like 16-epiestriol-d2, which may introduce stereoisomer-related variability . Estriol-d4 also avoids false signals caused by isotopic impurities in earlier analogs (e.g., estriol-d3), which required reduced spiking concentrations to prevent background interference .
Q. How should researchers prepare and validate estriol-d4 spiking protocols for estriol assays?
- Spiking Concentration : Use estriol-d4 at a concentration that exceeds the expected endogenous estriol level by 5–10× to ensure detectability while avoiding saturation.
- Recovery Validation : Perform spike-and-recovery experiments using pooled matrices (e.g., saliva, amniotic fluid) to confirm recovery rates (70–80% is typical for estriol assays ).
- Precision : Assess intra- and inter-day variability with ≤15% CV for reproducibility .
- Storage : Maintain estriol-d4 at 2–8°C to preserve stability, as deuterium labels can degrade under repeated freeze-thaw cycles .
Q. What are critical considerations when designing ELISA protocols for estriol using estriol-d4 as a reference?
- Cross-Reactivity : Validate antibody specificity to ensure minimal cross-reactivity with estriol-d4. Salimetrics’ assays, for example, use competitive immunoassays where estriol-d4 competes with endogenous estriol for antibody binding, requiring confirmation of parallelism between standard curves and sample dilutions .
- Sensitivity : Ensure the assay’s lower limit of quantification (LLOQ) aligns with physiological ranges (e.g., 5–1215 pg/mL for high-sensitivity assays in saliva) .
- Matrix Effects : Pre-treat samples (e.g., centrifugation, filtration) to remove particulates that may interfere with antibody binding .
Advanced Research Questions
Q. How can isotopic interference from estriol-d4 impact data interpretation in multiplex steroid panels?
While estriol-d4 reduces interference risks compared to earlier analogs, researchers must monitor:
- Co-eluting Analytes : Verify that estriol-d4 does not share precursor/product ions with other steroids (e.g., 17β-estradiol) during MRM transitions. For example, equilin-d4 was rejected due to co-elution with 17β-estradiol, causing false positives .
- Deuterium Loss : Assess potential in-source fragmentation or deuterium exchange in solvents, which may generate unlabeled estriol fragments. Regular system suitability tests with pure standards are recommended .
Q. What methodologies optimize the use of estriol-d4 in longitudinal studies of maternal-fetal health?
- Sampling Frequency : Collect maternal saliva or serum weekly during the third trimester, as estriol levels peak near term and correlate with fetal adrenal activity .
- Data Normalization : Use estriol-d4 recovery rates to adjust for batch-to-batch variability in sample processing.
- Statistical Models : Apply mixed-effects regression to account for individual variability, and report estriol trajectories as percentiles (e.g., values <15th percentile indicate fetal risk ).
Q. How can researchers address low-abundance estriol detection in non-pregnant populations (e.g., menopausal women or autoimmune disease studies)?
- Pre-concentration : Use solid-phase extraction (SPE) to concentrate saliva/plasma samples, improving sensitivity for LC-MS/MS workflows .
- High-Sensitivity Assays : Opt for Salimetrics’ HS Estriol ELISA (LLOQ: 5 pg/mL) with 100 µL sample volumes, validated for non-pregnant cohorts .
- Confounding Factors : Control for hormonal therapies or circadian rhythms by standardizing collection times and excluding participants on exogenous estrogens .
Q. What experimental strategies mitigate antibody cross-reactivity with estriol-d4 in immunoassays?
- Epitope Mapping : Characterize the antibody’s binding region; estriol-d4’s deuterium positions (C-2,4,16,17) should not overlap with the antibody’s target epitopes.
- Parallelism Testing : Compare serial dilutions of endogenous estriol and estriol-d4 to confirm equivalent displacement curves .
- Alternative Labels : If cross-reactivity persists, consider ¹³C-labeled estriol analogs, though these may require costly synthetic routes .
Data Analysis and Validation
Q. How should researchers statistically validate estriol-d4-based assays for clinical correlations?
- Bland-Altman Analysis : Compare estriol-d4-corrected results with gold-standard methods (e.g., LC-MS/MS) to assess bias and limits of agreement .
- ROC Curves : Evaluate the predictive power of estriol-d4-normalized levels for clinical endpoints (e.g., preterm birth risk) using AUC values .
- Multivariate Adjustments : Include covariates (e.g., gestational age, BMI) in regression models to isolate estriol’s biomarker role .
Q. What are common pitfalls in interpreting estriol-d4 recovery rates in complex biological matrices?
- Matrix Effects : Lipids or proteins in saliva/plasma may suppress ionization (LC-MS) or block antibody binding (ELISA). Use matrix-matched calibration curves to correct .
- Endogenous Interference : In autoimmune studies, autoantibodies in serum may bind estriol-d4, skewing recovery. Pre-treat samples with protein A/G columns to remove immunoglobulins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
